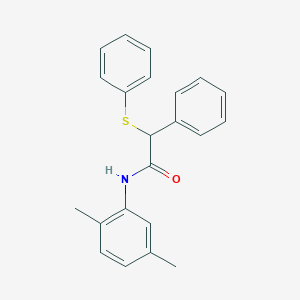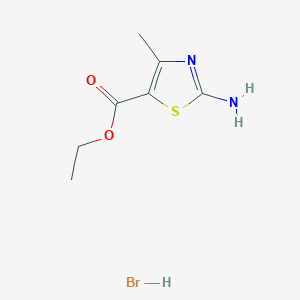![molecular formula C21H18N2O3 B5129906 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole, also known as MNPE-Cz, is a fluorescent organic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a photochromic compound that undergoes reversible photoisomerization upon exposure to light. The mechanism of action involves the absorption of light by the molecule, which causes a change in the electronic structure and leads to the formation of a new isomer. The photoisomerization process is reversible, and the molecule can switch back to its original form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging studies to monitor intracellular processes such as protein trafficking, lipid metabolism, and cell signaling. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has also been used to study the dynamics of membrane fusion and fission events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is its high photostability and brightness, which makes it an ideal fluorescent probe for long-term imaging studies. It is also highly selective and can be used to target specific cellular structures or molecules. However, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has limitations in terms of its solubility and stability in aqueous solutions, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for the use of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole in scientific research. One potential application is in the development of new biosensors for detecting biomolecules such as proteins and nucleic acids. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole could also be used in the development of new imaging agents for non-invasive diagnosis and monitoring of diseases. Additionally, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole could be used in the development of new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion:
In conclusion, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a versatile fluorescent probe that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various cellular processes and developing new biosensors and imaging agents. While there are limitations to its use, the potential future applications of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole are vast and exciting.
Méthodes De Synthèse
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl carbazole followed by a series of purification steps. The final product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been used extensively in scientific research as a fluorescent probe for various applications. It has been used to study the dynamics of lipid membranes, protein-protein interactions, and enzyme activity. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is also used in the development of biosensors and imaging agents for biomedical applications.
Propriétés
IUPAC Name |
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-10-11-21(20(14-15)23(24)25)26-13-12-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFVSPOIQKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6863215 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
